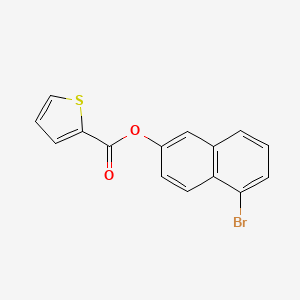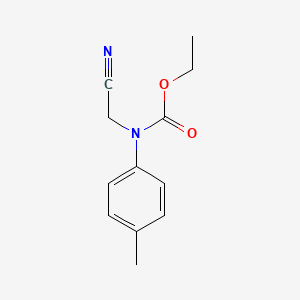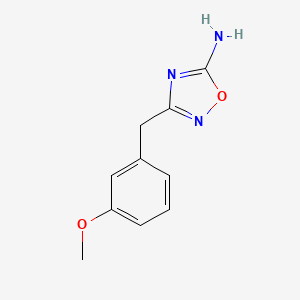
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a complex organic compound with the molecular formula C50H97NO6 and a molecular weight of 808.30 g/mol . This compound is characterized by its unique structure, which includes multiple ester and amine functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: The ester groups in the compound can be oxidized to form carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester groups would yield carboxylic acids, while reduction of the amine group would produce secondary or tertiary amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its unique structure could facilitate targeted delivery and controlled release of therapeutic agents .
Industry
In industry, ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) could be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature .
Mécanisme D'action
The mechanism of action of ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is not well-documented. its effects are likely mediated through interactions with cellular membranes and proteins, given its amphiphilic structure. The compound may disrupt membrane integrity or modulate protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ester-amine molecules with long alkyl chains, such as:
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.
Hydrogen bromide: Utilized in organic synthesis as a catalyst.
Uniqueness
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique due to its specific combination of ester and amine groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for applications requiring amphiphilic compounds .
Propriétés
Formule moléculaire |
C50H97NO6 |
|---|---|
Poids moléculaire |
808.3 g/mol |
Nom IUPAC |
6-[4-acetyloxybutyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H97NO6/c1-6-10-14-18-20-28-38-47(36-26-16-12-8-3)49(53)56-44-33-24-22-30-40-51(42-32-35-43-55-46(5)52)41-31-23-25-34-45-57-50(54)48(37-27-17-13-9-4)39-29-21-19-15-11-7-2/h47-48H,6-45H2,1-5H3 |
Clé InChI |
MEPQBTCODBXJMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365092.png)
![6-(2,4-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365103.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)



![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365149.png)
![11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile](/img/structure/B13365151.png)

